molecular formula C11H13NO3 B1338919 Benzoic acid morpholin-4-YL ester CAS No. 5765-65-1

Benzoic acid morpholin-4-YL ester

Cat. No.: B1338919
CAS No.: 5765-65-1
M. Wt: 207.23 g/mol
InChI Key: ZTURCWOWVLVNPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid morpholin-4-YL ester typically involves the esterification of benzoic acid with morpholine. One common method is the reaction of benzoic acid with morpholine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Benzoic acid morpholin-4-YL alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid morpholin-4-YL ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid morpholin-4-YL ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester group can undergo hydrolysis, releasing benzoic acid and morpholine, which can further participate in various biological processes.

Comparison with Similar Compounds

    Benzoic Acid Ethyl Ester: Another ester derivative of benzoic acid, but with an ethyl group instead of morpholine.

    Benzoic Acid Methyl Ester: Similar to the ethyl ester but with a methyl group.

    Benzoic Acid Phenyl Ester: An ester derivative with a phenyl group.

Uniqueness: Benzoic acid morpholin-4-YL ester is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine moiety can enhance the solubility and reactivity of the compound, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

morpholin-4-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTURCWOWVLVNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460162
Record name 4-(Benzoyloxy)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5765-65-1
Record name 4-(Benzoyloxy)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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